Urea, N/'-(4-iodophenyl)-N-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- is a compound belonging to the class of organic compounds known as N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The presence of the iodine atom in the para position of the phenyl ring makes this compound particularly interesting for various applications in scientific research and industry .
Preparation Methods
The synthesis of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-iodoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to disrupt microtubule formation, which is crucial for cell division. This disruption can lead to the inhibition of cancer cell growth. The compound’s ability to interact with specific enzymes and proteins also contributes to its biological activities .
Comparison with Similar Compounds
Similar compounds to Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- include:
N-cyclohexyl-N’-(4-iodophenyl)urea: This compound also contains an iodophenyl group but differs in the substitution on the nitrogen atom.
N-(4-iodophenyl)-N’-(2-chloroethyl)urea: Known for its antitumor activity, this compound has a chloroethyl group instead of a methyl group.
The uniqueness of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112449-24-8 |
---|---|
Molecular Formula |
C14H13IN2O |
Molecular Weight |
352.17 g/mol |
IUPAC Name |
3-(4-iodophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13IN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChI Key |
LWMPMRNCBQOJMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.